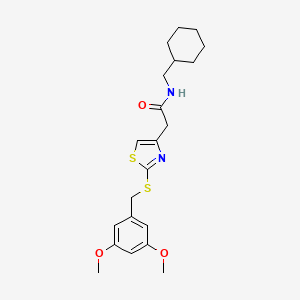

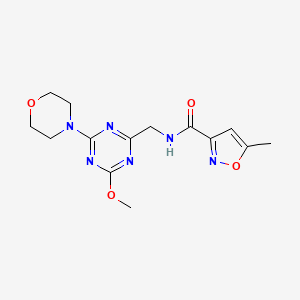

1-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-((4-methylpyrimidin-2-yl)oxy)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

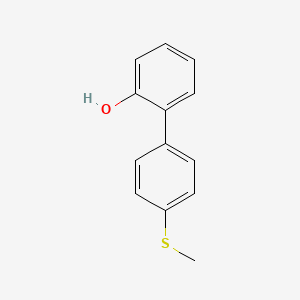

The compound "1-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-((4-methylpyrimidin-2-yl)oxy)ethanone" is a synthetic molecule that appears to be related to a class of compounds with potential pharmacological properties. The methoxyphenyl piperazine moiety is a common feature in molecules that have been studied for their antiallergic and antipsychotic activities, as well as their interactions with dopamine receptors . The presence of a pyrimidine ring suggests additional chemical functionality that could influence the molecule's biological activity and physical properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including the formation of piperazine derivatives and subsequent functionalization. For instance, electrochemical synthesis has been used to create arylthiobenzazoles from similar starting materials, indicating that electrochemical methods could be applicable for the synthesis of the compound . Additionally, the Biginelli reaction, a one-pot synthesis method, has been employed to create dihydropyrimidinone derivatives containing piperazine moieties, which could potentially be adapted for the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as single-crystal X-ray diffraction, which provides detailed information about the conformation and configuration of the molecule . The piperazine ring is known to adopt a chair conformation, and the spatial arrangement of the substituents can significantly affect the molecule's biological activity and interaction with biological targets .

Chemical Reactions Analysis

Compounds with a piperazine core are known to participate in various chemical reactions. For example, the electrochemically generated p-quinone imine can undergo Michael addition reactions with nucleophiles, which could be a relevant reaction pathway for the functionalization of the compound . The presence of a methoxy group and a pyrimidine ring could also offer sites for further chemical modifications, such as substitutions or conjugation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its functional groups. The methoxy and pyrimidine groups could affect the compound's solubility, stability, and reactivity. High-performance liquid chromatography (HPLC) methods have been developed for the analysis of structurally related compounds, which could be adapted for the determination of the physical and chemical properties of the target compound . Additionally, computational studies, including density functional theory (DFT) calculations, can provide insights into the reactive sites and electronic properties of the molecule .

科学的研究の応用

Synthesis and Anticancer Activity

Researchers have synthesized derivatives containing pyrimidine and piperazine moieties linked to chromene and quinoline frameworks, showing promise in anti-proliferative activities against human breast cancer cell lines. Molecular docking against Bcl-2 protein indicated good binding affinity, suggesting a potential for cancer therapy (Parveen et al., 2017).

Antipsychotic Potential

Derivatives of this compound have been evaluated for their antipsychotic activity, showing significant anti-dopaminergic and anti-serotonergic activities. The research highlights the potential of these compounds in developing new treatments for psychiatric disorders (Bhosale et al., 2014).

Anti-Inflammatory and Analgesic Properties

Novel heterocyclic compounds derived from this chemical backbone have been studied for their COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities. These studies underline the compound's relevance in designing new therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).

Antimicrobial Activities

The antimicrobial potential of new 1,2,4-Triazole derivatives containing the compound's structural motif has been explored. Some derivatives exhibited good to moderate activities against various microorganisms, pointing towards applications in combating infections (Bektaş et al., 2007).

Conformational and Vibrational Studies

Computational studies on related arylpiperazine-based drugs have assessed their biochemical properties and vibrational assignments, suggesting mechanisms for molecular docking with human receptors. This research aids in understanding the drug-receptor interaction at a molecular level (Onawole et al., 2017).

Antiallergy Activity

Studies on 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines, structurally related to the compound, have shown potent antiallergy activities. This research contributes to the development of new therapeutic options for allergy management (Walsh et al., 1989).

特性

IUPAC Name |

1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(4-methylpyrimidin-2-yl)oxyethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3/c1-14-7-8-19-18(20-14)25-13-17(23)22-11-9-21(10-12-22)15-3-5-16(24-2)6-4-15/h3-8H,9-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBWNKQQWDIBFIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-((4-methylpyrimidin-2-yl)oxy)ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2519541.png)

![1-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenoxyethanone](/img/structure/B2519547.png)

![4-({[3-Cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)benzoic acid](/img/structure/B2519550.png)

![3-{[(4-chlorobenzyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2519557.png)

![9-(3-morpholinopropyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2519559.png)